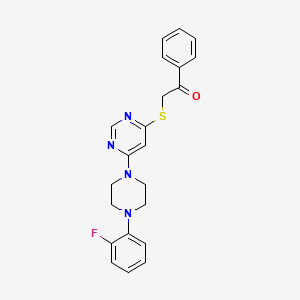

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone

Description

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone is a synthetic small molecule featuring a pyrimidine core substituted with a piperazine moiety bearing a 2-fluorophenyl group. The compound’s structure integrates a thioether linkage connecting the pyrimidine ring to a phenylethanone group.

Properties

IUPAC Name |

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4OS/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-14-22(25-16-24-21)29-15-20(28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMPUJROVTUFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the formation of the thioether linkage to the phenylethanone backbone. Reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone exhibit significant anticancer properties. For instance, thiadiazole derivatives, which share structural similarities, have shown in vitro and in vivo efficacy against various cancer models, indicating that modifications in the piperazine and pyrimidine structures can enhance antitumor activity .

Inhibition of Nucleoside Transporters

The compound is also being investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs). A related analog, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been shown to selectively inhibit ENT2 over ENT1, which is crucial for regulating adenosine levels in cancer therapy . This suggests that 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone may have similar mechanisms of action.

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of piperazine derivatives revealed that modifications at the 4-position of the piperazine ring significantly affect the binding affinity to target receptors. The introduction of fluorine atoms has been shown to enhance lipophilicity and biological activity . Such findings can be critical in optimizing the efficacy of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone.

Case Study 2: Antiviral Activity

In another study focusing on piperazine-linked aminopyrimidines, compounds demonstrated potent activity against HIV reverse transcriptase. The mechanism involved allosteric inhibition, which is a promising approach for developing new antiviral therapies . This highlights the potential of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone as a scaffold for antiviral drug development.

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs, such as the piperazine-pyrimidine backbone, fluorinated aromatic systems, or thioether linkages.

Structural Analog: 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME (CAS No. 551921-46-1)

This compound () shares a fluorophenyl-substituted piperazine group and a ketone moiety but differs in its substitution pattern:

- Core Structure : The pyrimidine ring in the target compound is replaced by a benzhydrylpiperazine group.

- Functional Groups : The O-methyloxime group in CAS 551921-46-1 contrasts with the pyrimidinyl-thioether in the target compound.

- Molecular Properties :

| Property | Target Compound | CAS 551921-46-1 |

|---|---|---|

| Molecular Weight (g/mol) | Not Available | 417.500 |

| H-Bond Donors | Not Available | 0 |

| H-Bond Acceptors | Not Available | 5 |

| LogP (Predicted) | Higher* | Moderate |

Key Differences :

- The absence of an oxime group in the target compound may reduce metabolic instability compared to CAS 551921-46-1, where the oxime could undergo hydrolysis .

Broader Structural Class: Piperazine-Based Ligands

Piperazine derivatives are well-studied in CNS-targeting drugs. For example:

- Aripiprazole: Contains a piperazine-quinolinone scaffold. Unlike the target compound, aripiprazole lacks a pyrimidine or thioether group but shares the fluorophenyl substitution, which is critical for dopamine D2 receptor partial agonism.

- Lurasidone : Features a benzoisothiazole-piperazine structure. The thioether linkage here is analogous to the target compound but embedded in a bicyclic system, enhancing rigidity and selectivity for serotonin receptors.

Pharmacological Implications :

- The 2-fluorophenyl group in the target compound may confer selectivity for serotonin receptors (e.g., 5-HT1A), similar to tandospirone, but this requires experimental validation.

- The pyrimidine-thioether moiety could influence solubility and blood-brain barrier permeability compared to bulkier substituents in analogs like CAS 551921-46-1 .

Biological Activity

The compound 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and therapeutic implications, supported by data tables and research findings.

Synthesis

The synthesis of the compound typically involves several key steps:

- Formation of the Piperazine Intermediate : The reaction of 2-fluoroaniline with piperazine yields the 2-fluorophenylpiperazine intermediate.

- Synthesis of the Pyrimidine Core : This intermediate is then condensed with a pyrimidine precursor under acidic or basic conditions.

- Final Assembly : The pyrimidine-dione core is coupled with the fluorophenylpiperazine intermediate to yield the target compound, often facilitated by catalysts and specific reaction conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, leading to diverse biological effects. Notably, it has shown promise in inhibiting specific pathways involved in neurological disorders and cancer .

Biological Activity

The biological activities of 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit antimicrobial properties against various bacterial strains and fungi. In a study evaluating similar thiazolidinone derivatives, compounds were screened for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial activity at concentrations ranging from 100 to 400 µg/mL .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated in vitro for its effects on cell proliferation and apoptosis in cancer cell lines. The results indicate that it can inhibit cell growth and induce apoptosis through specific signaling pathways .

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has been highlighted in studies focusing on its ability to modulate neurotransmitter systems. It has been shown to interact with dopamine and serotonin receptors, which are crucial for treating disorders like anxiety and depression .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Neurological Disorders : A study involving a related piperazine derivative demonstrated significant improvements in symptoms of anxiety in animal models when administered at specific dosages.

- Cancer Treatment : Clinical trials have assessed the effectiveness of compounds structurally related to 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone in combination therapies for treating various cancers, showing promising results in reducing tumor size and improving patient outcomes .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions:

- Pyrimidine ring formation : Condensation of 2-fluorophenylpiperazine with substituted pyrimidine precursors under reflux in ethanol or DMF, catalyzed by NaH or K₂CO₃ .

- Thioether coupling : Reaction of the pyrimidine intermediate with 1-phenylethanone derivatives via nucleophilic substitution (SN2) at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization from methanol improves purity (>95% by HPLC) .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrimidine to thiol precursor) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the piperazine N–CH₂ protons (δ 2.8–3.5 ppm) and pyrimidine C–H (δ 8.2–8.5 ppm). Aromatic protons from the 2-fluorophenyl group appear as a multiplet (δ 7.1–7.4 ppm) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 450.12 (C₂₃H₂₀FN₄OS) with fragmentation peaks at m/z 303.08 (pyrimidine-piperazine moiety) and 147.03 (phenylethanone fragment) .

- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C–S (680–710 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported receptor-binding affinities for arylpiperazine-pyrimidine derivatives?

- Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin 5-HT₁A vs. dopamine D₂) may arise from:

- Conformational flexibility : Use molecular docking (AutoDock Vina) with cryo-EM receptor structures to model ligand-receptor interactions. Compare binding poses with known agonists/antagonists .

- Assay variability : Validate results across multiple platforms (radioligand binding vs. functional cAMP assays). For example, compound 18 in showed 70% inhibition in writhing tests but required formalin-induced pain models for neuropathic activity confirmation .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological potential of this compound while minimizing off-target effects?

- Methodological Answer :

- Animal models : Use male Sprague-Dawley rats (n=10/group) for neuropathic pain (chronic constriction injury) and measure mechanical allodynia (von Frey filaments) .

- Dose optimization : Start with 10 mg/kg (i.p.) and escalate to 50 mg/kg, monitoring sedation via open-field tests .

- Off-target screening : Perform broad-panel kinase assays (Eurofins) to identify interactions with non-target enzymes (e.g., PDE4, COX-2) .

Q. What computational approaches are effective in predicting metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate hepatic CYP3A4/2D6 metabolism. High topological polar surface area (>80 Ų) suggests poor blood-brain barrier penetration .

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (alert for thiocarbonyl groups) and Ames test mutagenicity. Experimental validation via HepG2 cell viability assays (IC₅₀ < 50 µM indicates cytotoxicity) .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting solubility data (DMSO vs. aqueous buffers) for this compound?

- Methodological Answer :

- Solubility testing : Use shake-flask method with HPLC quantification. Prepare saturated solutions in PBS (pH 7.4) and DMSO, filter (0.22 µm), and measure concentration at λ_max 254 nm .

- Co-solvent systems : For in vitro assays, use 10% DMSO in PBS to maintain solubility without disrupting cell membranes .

Q. What crystallographic techniques can elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (methanol/water, 1:1). Resolve structure at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Key parameters: piperazine chair conformation and dihedral angle between pyrimidine and phenyl rings .

- Comparative analysis : Overlay with analog structures (e.g., ’s tetrahydro-pyrimidin-5-yl]ethanone) to identify common packing motifs .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.